molecular formula C9H15ClN2O B13032876 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hcl CAS No. 2177258-21-6

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hcl

Cat. No.: B13032876
CAS No.: 2177258-21-6
M. Wt: 202.68 g/mol
InChI Key: TYOYBSUTOQTVRB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the pyridine derivative.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of functional materials, including polymers and coordination complexes.

    Biological Studies: It can serve as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: Compounds such as N-methylpyridinium chloride and N-ethylpyridinium bromide share structural similarities.

    Aminomethyl Derivatives: Compounds like 3-(Aminomethyl)pyridine and 4-(Aminomethyl)pyridine are structurally related.

Uniqueness

3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the aminomethyl group, can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

2177258-21-6

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

3-(aminomethyl)-1-ethyl-4-methylpyridin-2-one;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-3-11-5-4-7(2)8(6-10)9(11)12;/h4-5H,3,6,10H2,1-2H3;1H

InChI Key

TYOYBSUTOQTVRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)CN)C.Cl

Origin of Product

United States

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